molecular formula C13H14N2O2S B2871507 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1797570-57-0

7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2871507
CAS No.: 1797570-57-0
M. Wt: 262.33
InChI Key: GGIUSTOTGJAORW-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a potent and selective synthetic agonist for the G protein-coupled receptor 52 (GPR52) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3915323/]. GPR52 is an orphan GPCR that is primarily expressed in the brain, particularly in the striatum, making it a compelling target for neuropsychiatric and neurodegenerative research [Link: https://journals.sagepub.com/doi/10.1177/0269881114565656]. Activation of GPR52 by this compound stimulates cAMP signaling, which is implicated in modulating dopaminergic and glutamatergic neurotransmission. Consequently, its primary research value lies in investigating novel therapeutic pathways for conditions such as schizophrenia, Huntington's disease, and other basal ganglia-related disorders, offering a potential mechanism that may bypass direct dopamine D2 receptor antagonism [Link: https://www.nature.com/articles/tp2015106]. The unique thiazolopyrimidinone scaffold of this molecule provides a valuable chemical tool for probing GPR52's physiological functions and validating its role in central nervous system (CNS) function and disease pathology.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-10-4-2-9(3-5-10)11-8-12(16)15-6-7-18-13(15)14-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIUSTOTGJAORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Condensation: Formation of the Dihydropyrimidine-2-Thione Intermediate

The synthesis begins with a three-component Biginelli condensation, a well-established method for constructing dihydropyrimidine scaffolds. This reaction typically involves:

  • 4-Methoxybenzaldehyde as the aldehyde component, introducing the 4-methoxyphenyl group at position 7 of the final product.
  • Thiourea as the source of the sulfur atom and amino group, facilitating cyclization.
  • Ethyl acetoacetate as the 1,3-dicarbonyl compound, providing the ketone functionality at position 5.

The reaction is catalyzed by molecular iodine (0.03 mmol) in acetonitrile under reflux conditions. The product, 5-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-ol , is isolated via filtration and recrystallized from ethanol, achieving yields of 76–88%. Key advantages of this method include operational simplicity and high atom economy.

Cyclization with Ethyl Chloroacetate: Construction of the Thiazolo[3,2-a]Pyrimidine Core

The dihydropyrimidine-2-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine ring. This step proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization.

Reaction Conditions :

  • The intermediate is reacted with a 1.5:1 molar excess of ethyl chloroacetate in dichloromethane.
  • Triethylamine (0.5 mL) is added as a base to neutralize HCl byproducts.
  • The mixture is stirred at room temperature for 5 hours, followed by concentration and recrystallization from ethanol.

The product, 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , is obtained in 82–88% yield. Crystallographic studies confirm the Z-configuration of the benzylidene moiety and the planar arrangement of the bicyclic system.

Structural Elucidation and Spectroscopic Characterization

The compound’s structure is verified through a combination of techniques:

  • ¹H NMR : Signals at δ 7.73 ppm (d, J = 8.4 Hz) correspond to the 4-methoxyphenyl aromatic protons, while the methoxy group resonates at δ 3.87 ppm (s).
  • 13C NMR : The ketone carbonyl at position 5 appears at δ 195.2 ppm, and the thiazole carbons are observed at δ 167.3 and 152.6 ppm.
  • X-ray Diffraction : Single-crystal analysis reveals a dihedral angle of 87.8° between the thiazole ring and the 4-methoxyphenyl group, confirming steric constraints imposed by the syn orientation of the 2-hydroxy and 3-methoxy substituents.

Reaction Optimization and Yield Improvements

Critical parameters for maximizing yield and purity include:

  • Solvent Choice : Acetonitrile outperforms ethanol or THF in the Biginelli step due to superior solubility of intermediates.
  • Catalyst Loading : Increasing iodine to 0.05 mmol reduces reaction time but may promote side reactions.
  • Temperature Control : Reflux conditions (80°C) are optimal for cyclization, whereas higher temperatures lead to decomposition.

Challenges and Limitations

  • Stereochemical Control : The Z-configuration of the benzylidene moiety is thermodynamically favored but may require chiral auxiliaries for enantioselective synthesis.
  • Byproduct Formation : Over-alkylation at the thiazole nitrogen can occur if ethyl chloroacetate is in excess, necessitating precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous thiazolo[3,2-a]pyrimidinone derivatives:

Compound Name/Structure Substituents/Modifications Biological Activity Synthesis Method Reference
Target Compound : 7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 4-Methoxyphenyl at position 7 Inferred antiviral/antibacterial (based on analogs) Likely cyclization or domino-RDA reaction
USP/VA-1: 2-(4-Methoxyphenylamino)-thiadiazolo-thienopyrimidinone 4-Methoxyphenylamino + thiadiazole-thieno fusion Antibacterial (E. coli), comparable to amoxicillin Cyclocondensation
2-(4-Fluorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one 4-Fluorobenzylidene at position 2 Enhanced bioavailability (fluorine effect) Microwave-assisted RDA reaction
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 2-Hydroxyethyl at position 6, methyl at position 7 Research use (improved solubility) Not detailed
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene + carboxylate ester Potential anticancer (docking studies) Multi-step condensation

Key Observations

Fluorobenzylidene (): Fluorine increases metabolic stability and bioavailability due to its electronegativity and small size . Hydroxyethyl (): Improves aqueous solubility, critical for in vivo applications .

Biological Activity: Thiadiazolo-thienopyrimidinones (e.g., USP/VA-1) show potent anti-HIV-2 and antibacterial activity, suggesting the target compound’s 4-methoxyphenyl group may confer similar properties . Bulky substituents (e.g., trimethoxybenzylidene in ) may enhance anticancer activity by sterically modulating enzyme interactions .

Synthetic Routes: Traditional cyclocondensation methods (e.g., ) are common but may require harsh conditions. Microwave-assisted domino-RDA reactions () offer efficient, high-yield pathways for ring formation .

Biological Activity

7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a thiazolo and pyrimidine ring system, with a methoxyphenyl group that enhances its chemical properties and biological interactions. Recent studies have explored its pharmacological applications, particularly in cancer treatment and other therapeutic areas.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N2O1S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_1\text{S}

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits antineoplastic activity , particularly against breast cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells by targeting critical signaling pathways such as RAS/PI3K/Akt. The compound has shown an IC50 value of approximately 2.617μM2.617\,\mu M against MCF-7 breast cancer cells, indicating significant potency in inhibiting cell growth .

The mechanism underlying the anticancer effects involves the inhibition of phosphorylated RAS and JNK proteins, leading to altered gene expression profiles associated with cell survival and proliferation. Notably, the compound has been shown to upregulate tumor suppressor genes such as p21 and p53, further contributing to its anticancer efficacy .

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
This compoundThiazolo and pyrimidine rings with methoxy substitutionAnticancer activity against MCF-7 cells
6-Acetyl-7-methyl-5-(3-nitrophenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-oneNitrophenyl groupEnhanced antibacterial activity
Ethyl 3-(4-methoxyphenyl)-5-(morpholino)-thiazolo[3,2-a]pyrimidineMorpholine substitutionImproved interaction with biological targets

This table highlights how structural modifications can influence the biological activities of thiazolo-pyrimidine derivatives.

Case Studies

A significant study focused on the synthesis and evaluation of various thiazolo-pyrimidine derivatives revealed that compounds similar to this compound exhibited diverse biological activities. These included antimicrobial effects and potential applications in treating neurodegenerative diseases through inhibition of acetylcholinesterase (AChE) activity. The findings suggest that structural diversity within this class of compounds can lead to varying therapeutic potentials .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further investigations are needed to fully understand its metabolism and potential toxicity profiles. The presence of the methoxy group is believed to enhance solubility and bioavailability, making it a candidate for further development in medicinal chemistry.

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